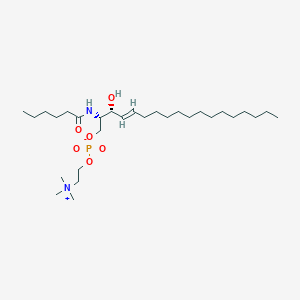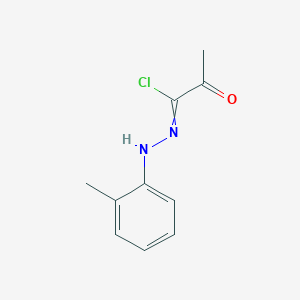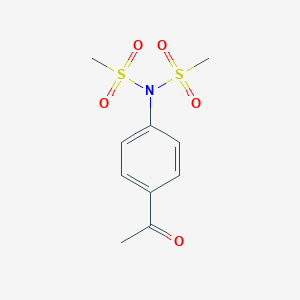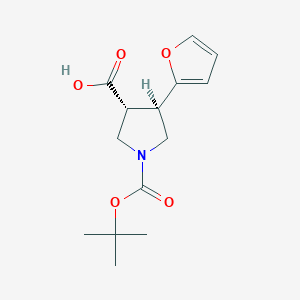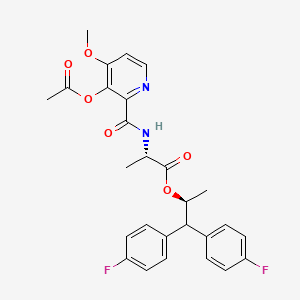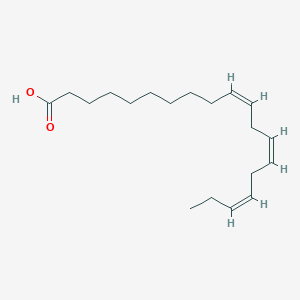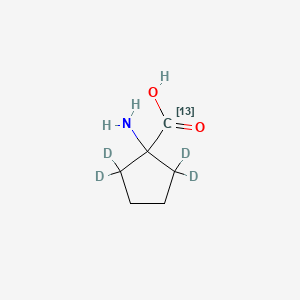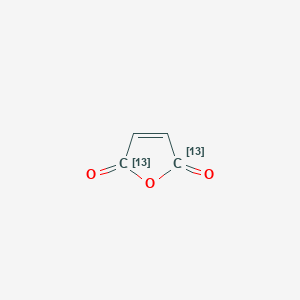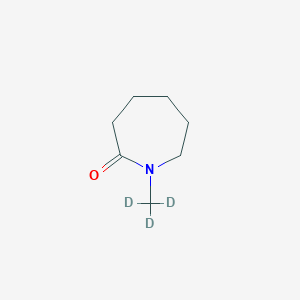
3-Ethynyl-5-nitro-1H-indole
Übersicht
Beschreibung
“3-Ethynyl-5-nitro-1H-indole” is a nitrogen-containing heterocyclic compound . It has a molecular weight of 141.17 . The IUPAC name for this compound is 3-ethynyl-1H-indole .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest due to their significance in natural products and drugs . Indoles play a crucial role in cell biology and have various biologically vital properties . The association between alkynes and nitrogen compounds results in versatile substrates for the synthesis of N-heterocycles, including indole derivatives .
Molecular Structure Analysis
The molecular structure of “3-Ethynyl-5-nitro-1H-indole” consists of a benzene ring fused with a pyrrole ring, which is a five-membered ring containing two double bonds and a nitrogen atom . The ethynyl group is attached at the 3rd position and the nitro group at the 5th position of the indole ring .
Chemical Reactions Analysis
Indole derivatives, including “3-Ethynyl-5-nitro-1H-indole”, can undergo various chemical reactions. For instance, they can participate in transition metal-catalyzed cyclization reactions of unsaturated substrates, which is a useful methodology for the preparation of heterocycles . They can also undergo electrophilic substitution reactions .
Physical And Chemical Properties Analysis
“3-Ethynyl-5-nitro-1H-indole” is a solid at room temperature . It has a molecular weight of 141.17 . The compound’s InChI code is 1S/C10H7N/c1-2-8-7-11-10-6-4-3-5-9(8)10/h1,3-7,11H .
Wissenschaftliche Forschungsanwendungen
Role in Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .
Biotechnological Production for Industrial Applications
Indole is a signaling molecule produced both by bacteria and plants . In this context, indole also has value for flavor and fragrance applications, for example, in the food industry or perfumery . Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .
Bacterial Signaling
Indole is important in bacterial signaling . Multiple bacterial species in environmental niches developed quorum sensing (QS) to adapt and survive in natural communities .
Role in Cancer Treatment
The application of indole derivatives as biologically active compounds for the treatment of cancer cells has attracted increasing attention in recent years .
Role in Microbial Treatment
Indole derivatives have been used for the treatment of microbes .
Role in Treating Various Disorders
Indole derivatives have been used for the treatment of different types of disorders in the human body .
Zukünftige Richtungen
The synthesis of indoles from alkynes and nitrogen sources has shown significant success in the past decade . Given the importance of indole derivatives in various fields, there is a continuous need for the development of efficient and green methods for their synthesis . The future direction in this field could involve exploring novel methods of synthesis and investigating the biological activities of newly synthesized indole derivatives .
Wirkmechanismus
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that 3-Ethynyl-5-nitro-1H-indole may also interact with various cellular targets.
Mode of Action
The specific mode of action of 3-Ethynyl-5-nitro-1H-indole is currently unknown. Indole derivatives are known to interact with their targets, leading to various biological effects
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-Ethynyl-5-nitro-1H-indole may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that 3-Ethynyl-5-nitro-1H-indole may have diverse molecular and cellular effects.
Eigenschaften
IUPAC Name |
3-ethynyl-5-nitro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c1-2-7-6-11-10-4-3-8(12(13)14)5-9(7)10/h1,3-6,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWIIEIJHWIFSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601307439 | |
| Record name | 1H-Indole, 3-ethynyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601307439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethynyl-5-nitro-1H-indole | |
CAS RN |
2007925-22-4 | |
| Record name | 1H-Indole, 3-ethynyl-5-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007925-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole, 3-ethynyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601307439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



